4-Bromo-3-(chloromethyl)benzonitrile
Overview
Description
4-Bromo-3-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a chloromethyl group at the 3-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chloromethyl)benzonitrile typically involves the bromination and chloromethylation of benzonitrile derivatives. One common method includes the following steps:
Bromination: Benzonitrile is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.
Chloromethylation: The brominated benzonitrile is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl group at the 3-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-bromo-3-(chloromethyl)benzoic acid or aldehyde derivatives.
Reduction: Formation of 4-bromo-3-(chloromethyl)benzylamine.
Scientific Research Applications
4-Bromo-3-(chloromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(chloromethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine and chloromethyl groups make the compound a versatile intermediate for various chemical transformations. The nitrile group can participate in reactions leading to the formation of amines, amides, and other functional groups .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chlorobenzonitrile: Similar structure but lacks the chloromethyl group.
4-Bromo-3-formylbenzonitrile: Contains a formyl group instead of a chloromethyl group.
4-Cyanobenzyl bromide: Similar structure but with a cyanomethyl group instead of a chloromethyl group
Uniqueness
4-Bromo-3-(chloromethyl)benzonitrile is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-(chloromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGFFUBORHKIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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